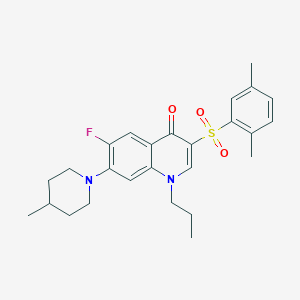

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Beschreibung

This quinolin-4-one derivative features a 1,4-dihydroquinolinone core substituted at positions 3, 6, 7, and 1. Key structural attributes include:

- Position 3: A 2,5-dimethylbenzenesulfonyl group, contributing steric bulk and electron-withdrawing properties.

- Position 7: A 4-methylpiperidin-1-yl group, influencing lipophilicity and receptor interactions.

- Position 1: A propyl chain, modulating solubility and pharmacokinetics.

While specific bioactivity data for this compound is unavailable in the provided evidence, analogs with similar sulfonyl and heterocyclic amine substituents are associated with bioactive properties, such as enzyme inhibition or receptor modulation .

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O3S/c1-5-10-29-16-25(33(31,32)24-13-18(3)6-7-19(24)4)26(30)20-14-21(27)23(15-22(20)29)28-11-8-17(2)9-12-28/h6-7,13-17H,5,8-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODDKROTVPQVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl, fluorine, and piperidine groups. Common reagents used in these steps include sulfonyl chlorides, fluorinating agents, and piperidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, potentially enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: Its biological activity makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine: The compound’s potential pharmacological properties, such as antimicrobial and anticancer activities, make it a candidate for drug development.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity

Wirkmechanismus

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the sulfonyl group may interact with enzyme active sites, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound is compared below with two closely related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

*Molecular formulas and weights are estimated based on substituent differences.

Key Differences and Implications

Sulfonyl Group Substitution

- Target Compound : 2,5-Dimethylbenzenesulfonyl introduces steric hindrance and electronic effects distinct from the 3,5-dimethyl (Compound 931931-94-1) or 3-methyl (Butyl analog) groups. This may alter binding affinity to hydrophobic pockets in target proteins .

Heterocyclic Amine at Position 7

- Morpholin-4-yl (931931-94-1) : Polar oxygen atom enhances solubility but may reduce metabolic stability due to oxidative susceptibility .

- Piperidin-1-yl (Butyl analog) : Lacks methyl substitution, reducing steric effects and possibly favoring faster clearance .

Alkyl Chain at Position 1

Research Findings and Theoretical Implications

While direct bioactivity data for the target compound is absent, structural trends suggest:

Metabolic Stability : The 4-methylpiperidinyl group may resist cytochrome P450-mediated oxidation better than morpholinyl .

Receptor Binding : The 2,5-dimethylbenzenesulfonyl group’s steric profile could improve selectivity for targets requiring bulky substituents.

Solubility : The target compound’s lower oxygen count (vs. 931931-94-1) may reduce aqueous solubility, necessitating formulation optimization .

Biologische Aktivität

Chemical Structure and Properties

Compound A features a complex structure characterized by a quinoline core substituted with various functional groups. The presence of a sulfonyl group and a fluorine atom suggests potential interactions with biological targets. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H24FN3O2S |

| Molecular Weight | 393.48 g/mol |

| IUPAC Name | 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of compound A is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that compound A may exhibit:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The sulfonyl group is known to enhance antimicrobial activity, potentially making compound A effective against certain bacterial strains.

- Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective effects by modulating neurotransmitter systems.

Case Studies and Research Findings

-

Anticancer Studies :

- In vitro studies demonstrated that compound A effectively inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

- A study published in Journal of Medicinal Chemistry reported that modifications to the quinoline structure significantly enhanced cytotoxicity against resistant cancer cells .

-

Antimicrobial Testing :

- Compound A was evaluated for its antimicrobial activity against several pathogens using the Minimum Inhibitory Concentration (MIC) method. Results indicated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 25 µg/mL .

- Another study highlighted the compound's effectiveness against biofilm-forming bacteria, suggesting potential applications in treating chronic infections .

-

Neuroprotective Effects :

- Research indicated that compound A could protect neuronal cells from oxidative stress-induced damage. In animal models, it was found to improve cognitive function and reduce neuroinflammation .

- The mechanism was proposed to involve modulation of the NF-kB pathway, which plays a critical role in inflammatory responses in neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are optimal for constructing the quinolin-4-one core with fluorinated and piperidine substituents?

The synthesis of the quinolin-4-one scaffold typically involves cyclization reactions of β-ketoesters or β-diketones with amines. For fluorinated derivatives like 6-fluoro-substituted quinolines, metal-free fluorination under mild conditions (e.g., using Selectfluor or DAST) ensures regioselectivity while avoiding side reactions. Piperidine substitution at position 7 can be achieved via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include:

- Fluorination : Prioritize late-stage fluorination to preserve functional group compatibility.

- Piperidine introduction : Use 4-methylpiperidine as a nucleophile with activating groups (e.g., nitro or sulfonyl) at position 7 to enhance reactivity.

Q. How can structural characterization (NMR, HRMS) resolve ambiguities in regiochemistry for sulfonyl and piperidine substituents?

- ¹⁹F NMR : The fluorine chemical shift (δ ~ -110 ppm for 6-fluoroquinolines) confirms substitution at position 5. Splitting patterns may differentiate between para/meta sulfonyl groups .

- ¹H-¹³C HMBC : Correlates protons on the piperidine ring (e.g., 4-methyl group) with the quinolin-4-one carbonyl carbon (C-4) to confirm position 7 substitution.

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula and detects isotopic patterns for sulfur (due to the sulfonyl group) .

Q. What assay buffer systems are compatible with this compound’s sulfonyl and tertiary amine groups?

Use a sodium acetate buffer (pH 4.6) with sodium 1-octanesulfonate to stabilize the sulfonyl group and minimize amine protonation. Methanol-buffer mixtures (65:35 v/v) are optimal for HPLC-based assays, ensuring solubility and chromatographic resolution .

Advanced Research Questions

Q. How can conflicting solubility/stability data in polar vs. nonpolar solvents be reconciled for formulation studies?

Contradictions arise from the compound’s amphiphilic nature: the sulfonyl group enhances water solubility, while the 4-methylpiperidine and propyl chain promote hydrophobicity. Methodological solutions include:

- Ternary solvent systems : Use DMSO-water-PEG blends to balance polarity.

- pH-dependent stability assays : Conduct accelerated degradation studies at pH 2–8 to identify optimal storage conditions .

- Dynamic light scattering (DLS) : Monitor aggregation in real-time to correlate solubility with particle size .

Q. What computational models predict binding affinities of this compound to kinase targets (e.g., PI3Kγ)?

- Docking studies : Use Schrödinger’s Glide with a homology model of PI3Kγ. The sulfonyl group likely occupies the hydrophobic pocket near Val882, while the 4-methylpiperidine interacts with the catalytic lysine (Lys833) .

- MD simulations : Analyze conformational stability of the propyl chain in the ATP-binding site over 100-ns trajectories (AMBER force field).

- Free energy calculations : MM-GBSA predicts ΔG binding, prioritizing substituent modifications (e.g., fluorophenyl vs. methylpiperidine) .

Q. How do environmental factors (pH, UV light) influence abiotic degradation pathways of this compound?

- Photolysis studies : Expose the compound to UV-C (254 nm) in aqueous buffer. LC-HRMS identifies degradation products (e.g., sulfonic acid derivatives via C-S bond cleavage).

- Hydrolysis kinetics : Monitor pseudo-first-order rate constants (kobs) at pH 4–8. Acidic conditions stabilize the sulfonyl group, while alkaline media promote quinolin-4-one ring opening .

Q. What experimental designs validate structure-activity relationships (SAR) for cytotoxicity vs. selectivity?

- Split-plot design : Test derivatives with systematic substituent variations (e.g., sulfonyl vs. carbonyl, propyl vs. ethyl chains) across cancer cell lines (e.g., HCT-116, MCF-7) and normal cells (e.g., HEK293). Use ANOVA to isolate effects of individual substituents .

- Dose-response matrices : Generate IC₅₀ heatmaps to identify substituents with maximal selectivity (>10-fold difference in cytotoxicity) .

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?

- SHELX refinement : Use SHELXL for high-resolution X-ray data (d-spacing < 1.0 Å). The sulfonyl oxygen (O=S=O) typically forms H-bonds with water or backbone amides in protein co-crystals.

- Twinned data correction : Apply SHELXD for twinned crystals, refining occupancy factors for disordered propyl/piperidine groups .

Methodological Notes

- Contradiction resolution : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone intermediates) .

- Theoretical grounding : Link SAR studies to kinase inhibition mechanisms (e.g., ATP-competitive vs. allosteric binding) to guide hypothesis-driven modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.